1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea
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Overview
Description
1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea is an organic compound characterized by a cyclohexene ring bonded to a thiourea group, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea typically involves the reaction of cyclohex-2-en-1-amine with 4-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets, affecting the function of biological molecules.
Comparison with Similar Compounds
- 1-Cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene
- Cyclohex-1-en-1-yl acetate
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
Uniqueness: 1-Cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea is unique due to its specific substitution pattern and the presence of both cyclohexene and thiourea groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H18N2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-yl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C14H18N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3,(H2,15,16,17) |
InChI Key |
PCAKRXSDUYAZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2CCCC=C2 |
Origin of Product |
United States |
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